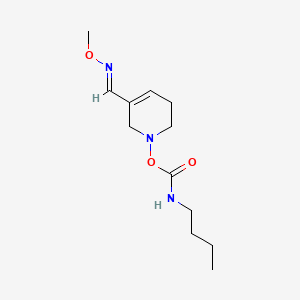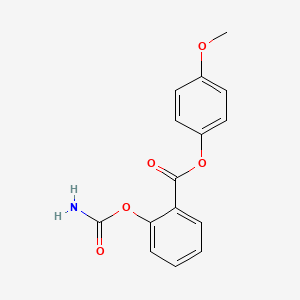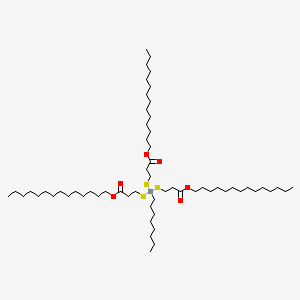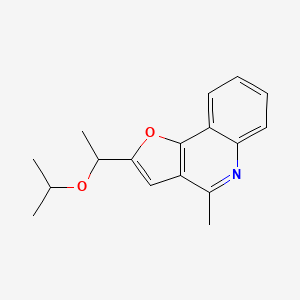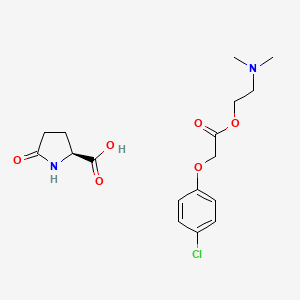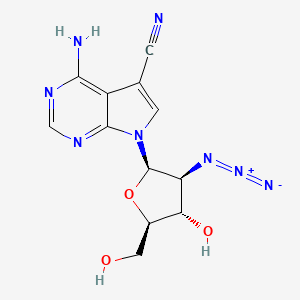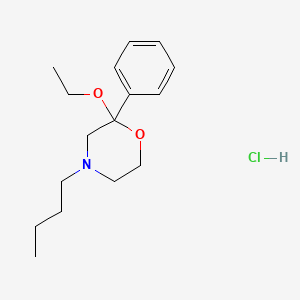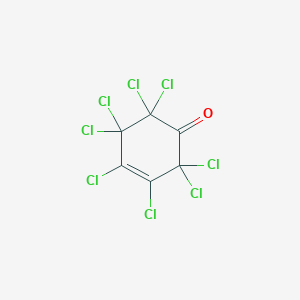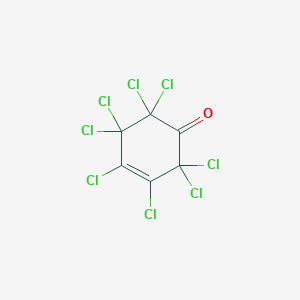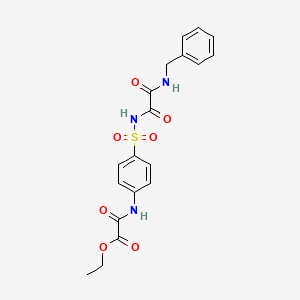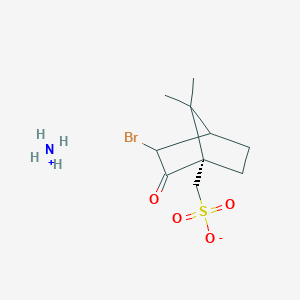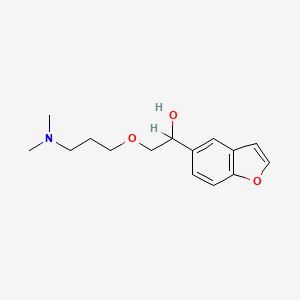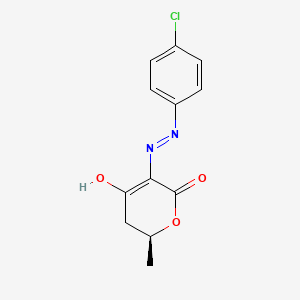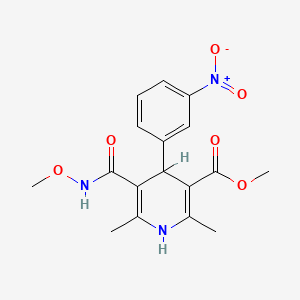
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with various functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Various functional groups such as the nitro group, methoxyamino group, and ester group are introduced through specific reactions like nitration, esterification, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Functional groups on the pyridine ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be investigated for therapeutic applications, including drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine ring structures but different functional groups.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.
Methoxyamino derivatives: Compounds containing methoxyamino groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.
属性
CAS 编号 |
133147-06-5 |
|---|---|
分子式 |
C17H19N3O6 |
分子量 |
361.3 g/mol |
IUPAC 名称 |
methyl 5-(methoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O6/c1-9-13(16(21)19-26-4)15(14(10(2)18-9)17(22)25-3)11-6-5-7-12(8-11)20(23)24/h5-8,15,18H,1-4H3,(H,19,21) |
InChI 键 |
BJVAKXDQHCRCSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


